molecular formula C38H65NO29 B11825951 Lacto-N-difucohexaitol I

Lacto-N-difucohexaitol I

Cat. No.: B11825951
M. Wt: 999.9 g/mol
InChI Key: RQNFGIWYOACERD-OCQMRBNYSA-N
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Description

Lacto-N-difucohexaitol I is a di-fucosylated, non-sialylated human milk oligosaccharide. It is a neutral hexasaccharide present in human milk and is known for its role in infant nutrition and development. This compound is part of the broader family of human milk oligosaccharides, which are known for their prebiotic effects and ability to modulate the gut microbiota of infants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lacto-N-difucohexaitol I involves the use of glycosyltransferases to assemble the oligosaccharide from monosaccharide building blocks. The process typically involves the enzymatic elongation of lactose by either β1-3 or β1-6 linkages of galactose to lacto-N-biose or N-acetyllactosamine . The reaction conditions often require specific glycosyltransferases and the presence of α-lactalbumin to facilitate the process .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using engineered strains of bacteria such as Escherichia coli or Bacillus subtilis. These bacteria are genetically modified to express the necessary glycosyltransferases and other enzymes required for the synthesis of the oligosaccharide . The production process involves optimizing the expression levels of these enzymes and fine-tuning the fermentation conditions to maximize yield .

Comparison with Similar Compounds

Lacto-N-difucohexaitol I is similar to other human milk oligosaccharides such as lacto-N-tetraose and lacto-N-neotetraose. it is unique in its di-fucosylation pattern, which confers specific biological activities . Unlike lacto-N-tetraose, which has a single fucose residue, this compound has two fucose residues, making it more effective in promoting the growth of beneficial bacteria and inhibiting pathogenic bacteria .

List of Similar Compounds:

This compound stands out due to its unique structure and specific biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C38H65NO29

Molecular Weight

999.9 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C38H65NO29/c1-8-16(45)20(49)25(54)35(58-8)65-29-14(7-43)63-34(67-31-19(48)12(5-41)61-37(27(31)56)64-28-13(6-42)60-33(57)24(53)23(28)52)15(39-10(3)44)30(29)66-38-32(22(51)18(47)11(4-40)62-38)68-36-26(55)21(50)17(46)9(2)59-36/h8-9,11-38,40-43,45-57H,4-7H2,1-3H3,(H,39,44)/t8-,9-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22-,23+,24+,25-,26-,27+,28+,29+,30+,31-,32+,33?,34-,35-,36-,37-,38-/m0/s1

InChI Key

RQNFGIWYOACERD-OCQMRBNYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)O)O)O

Origin of Product

United States

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